molecular formula C27H19FN2O5 B2987728 (Z)-methyl 2-((3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 956193-78-5

(Z)-methyl 2-((3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2987728
CAS No.: 956193-78-5
M. Wt: 470.456
InChI Key: MGRDWCSUPGSFTO-OYKKKHCWSA-N
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Description

This compound is a structurally complex molecule featuring a pyrazole ring fused to a benzofuran moiety, with substituents including a 3-fluoro-4-methoxyphenyl group, a phenyl ring, and a methyl ester. The Z-configuration of the methylene group at the pyrazole-benzofuran junction influences its stereoelectronic properties and molecular interactions. Such heterocyclic systems are prevalent in pharmaceuticals due to their bioactivity, particularly in targeting enzymes or receptors involved in inflammation and oxidative stress . The fluorine atom and methoxy group enhance metabolic stability and modulate solubility, while the benzofuran scaffold contributes to π-π stacking interactions, critical for crystallinity and solid-state stability .

Properties

IUPAC Name

methyl (2Z)-2-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN2O5/c1-33-23-11-8-16(13-21(23)28)25-18(15-30(29-25)19-6-4-3-5-7-19)14-24-26(31)20-12-17(27(32)34-2)9-10-22(20)35-24/h3-15H,1-2H3/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRDWCSUPGSFTO-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antifungal, antibacterial, and cytotoxic properties, supported by relevant studies and data.

Chemical Structure

The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of the methoxy and fluoro groups is particularly noted for enhancing the pharmacological properties of similar compounds.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally similar to this compound. For instance:

  • Compound Efficacy : A related compound demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against various fungal strains, outperforming standard antifungal agents like ketoconazole .
CompoundMIC (µg/mL)Comparison
Test Compound12.5Better than ketoconazole
Ketoconazole25Standard control

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies showed promising results against Gram-positive and Gram-negative bacteria:

  • Efficacy Against Bacteria : The compound exhibited an MIC value of 6.25 µg/mL against E. coli and P. aeruginosa, indicating strong antibacterial properties comparable to commercial antibiotics .
Bacterial StrainMIC (µg/mL)Control
E. coli6.25Amoxicillin (8)
P. aeruginosa6.25Ciprofloxacin (10)

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines:

  • Cell Line Testing : The compound showed cytotoxicity with an IC50 value of 15 µM in MCF7 breast cancer cells, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Fluoro Substitution : Often correlates with increased potency in biological assays due to electron-withdrawing effects.

Case Studies

In a recent case study involving similar compounds, researchers observed that modifications to the pyrazole ring significantly affected antifungal activity:

  • Findings : Compounds with electron-donating groups showed enhanced activity against F. oxysporum compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. 5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One ()

  • Key Differences : Lacks the benzofuran ring and fluorinated substituents.
  • Synthesis : Prepared via benzoylation using calcium hydroxide and benzoyl chloride in dioxane, contrasting with the target compound’s likely multi-step synthesis involving condensation and esterification .
  • Bioactivity: Pyrazolones are known for anti-inflammatory properties, but the absence of the benzofuran and fluorine may reduce oxidative stability compared to the target compound .

B. 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()

  • Key Differences : Substituted with a trifluoromethyl group and chlorophenylsulfanyl moiety instead of fluoro-methoxyphenyl and benzofuran.
  • Chlorine vs. fluorine substituents may alter binding affinities in biological systems .

C. Ethyl Acetate Fractions of Prunus spinosa ()

  • Key Differences: Plant-derived phenolic mixtures vs. synthetic single-molecule design.
  • Bioactivity: High total phenolic content (480–580 mg GAE/g dw) correlates with antioxidant capacity, suggesting the target compound’s methoxy and benzofuran groups could mimic phenolic radical-scavenging activity .
Physicochemical Properties
Property Target Compound 5-Methyl-2-Phenyl Pyrazolone 3-Trifluoromethyl Pyrazole
Molecular Weight ~450 g/mol (estimated) ~218 g/mol ~310 g/mol
Key Functional Groups Fluoro-methoxyphenyl, benzofuran Benzoyl, pyrazolone Trifluoromethyl, chlorophenyl
Predicted Solubility Low (lipophilic substituents) Moderate (polar carbonyl) Very low (CF3, sulfur linkage)
Crystallinity High (planar benzofuran) Moderate Variable (depends on substituents)
Environmental and Analytical Considerations
  • Persistence: Fluorinated aromatic compounds often exhibit environmental persistence due to C-F bond stability.
  • Detection: Advanced ion reactors (e.g., Vocus AIM) using selective reagent ions (NO3–) could identify oxidized derivatives, as demonstrated for α-pinene oxidation products .
Bioactivity and Mechanism
  • Antioxidant Potential: The benzofuran-ester moiety may mimic phenolic radicals, akin to Prunus spinosa extracts (), but with enhanced bioavailability from esterification .
  • Toxicity : Fluorine substituents reduce metabolic deactivation risks compared to chlorinated analogues, which may form toxic epoxides .

Q & A

Q. What are the optimal synthetic routes for preparing the Z-isomer of this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with methyl 3-oxo-2,3-dihydrobenzofuran-5-carboxylate under acidic conditions (e.g., acetic acid) to form the methylene bridge.
  • Step 2 : Isomerization control using catalytic bases (e.g., piperidine) to favor the Z-configuration, confirmed via X-ray crystallography .
  • Key optimization : Flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) improve yield and reproducibility by minimizing side reactions .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
1AcOH, 80°C, 12h65%
2Piperidine, THF, RT78%

Q. How is the Z-configuration confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis resolves the stereochemistry of the methylene bridge and dihydrobenzofuran ring .
  • NMR spectroscopy : NOESY correlations between the pyrazole C-H and benzofuran carbonyl group distinguish Z/E isomers .

Q. What analytical methods are critical for purity assessment?

  • HPLC-MS : Detects impurities from incomplete cyclization or isomerization.
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of the dihydrobenzofuran cyclization?

Polar aprotic solvents (e.g., DMF) favor intramolecular aldol condensation by stabilizing the transition state, while non-polar solvents (e.g., toluene) reduce side reactions. Elevated temperatures (>100°C) accelerate cyclization but risk decomposition. Computational studies (DFT) suggest a ΔG‡ of 25.3 kcal/mol for the rate-limiting step in THF .

Q. What strategies resolve contradictions in spectral data for intermediates?

  • Variable-temperature NMR (VT-NMR) : Resolves dynamic effects (e.g., rotamers) in the pyrazole-methylene linkage .
  • Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous HMBC correlations .

Q. How can DFT studies predict the compound’s reactivity in nucleophilic environments?

DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (FMOs):

  • HOMO : Localized on the dihydrobenzofuran carbonyl group, indicating susceptibility to nucleophilic attack.
  • LUMO : Centered on the pyrazole ring, suggesting electrophilic reactivity at the methylene bridge .

Q. What mechanistic insights explain low yields in large-scale syntheses?

  • Byproduct analysis : Dimers form via Michael addition at the methylene bridge under basic conditions.
  • Mitigation : Use of flow reactors with precise residence-time control minimizes side reactions .

Q. Are there reported biological targets for structurally analogous compounds?

While no direct data exists for this compound, analogs with similar pyrazole-dihydrobenzofuran scaffolds show kinase inhibition (e.g., CDK2, IC₅₀ = 0.8 µM) . Proposed assays:

  • Kinase profiling : Broad-panel screening (e.g., DiscoverX).
  • Cellular cytotoxicity : MTT assays in cancer cell lines.

Methodological Recommendations

  • Stereochemical control : Prioritize X-ray crystallography for unambiguous Z/E assignment .
  • Scale-up synthesis : Adopt flow-chemistry protocols to enhance reproducibility .
  • Data interpretation : Combine DFT with experimental spectroscopy to resolve ambiguities .

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